Clenproperol-d7 is an isotopically labeled version of clenproperol, which means it contains a stable isotope of hydrogen called deuterium instead of a standard hydrogen atom at a specific position in the molecule. This substitution with deuterium does not change the chemical properties of clenproperol but allows scientists to distinguish it from the unlabeled clenproperol in biological samples.
Here are some of the reasons why scientists might use clenproperol-d7 in research:
Clenproperol-d7 can be used to track the absorption, distribution, metabolism, and excretion (ADME) of clenproperol in the body. By measuring the levels of clenproperol-d7 in blood, urine, and other tissues over time, scientists can determine how quickly the drug is absorbed, how it is distributed throughout the body, how it is metabolized by the liver, and how it is eliminated from the body.
Clenproperol-d7 can be used to study how clenproperol is metabolized by the body. By analyzing the different metabolites of clenproperol-d7, scientists can gain insights into the mechanisms of action of the drug and identify potential new targets for drug development.
Clenproperol is a banned substance in sports because it can improve athletic performance. Clenproperol-d7 can be used to detect the use of clenproperol in athletes by measuring the levels of clenproperol-d7 and its metabolites in urine samples [].
Clenproperol-d7 is an isotopically labeled derivative of clenproperol, a well-known β2-adrenergic agonist. This compound features deuterium, a stable isotope of hydrogen, replacing specific hydrogen atoms in its molecular structure. The molecular formula for clenproperol-d7 is , and it has a molecular weight of approximately 270.21 g/mol . The introduction of deuterium does not significantly alter the chemical properties of clenproperol, but it allows for enhanced tracking and analysis in biological studies, particularly in pharmacokinetics and metabolism.
As a β2-adrenergic agonist, clenproperol-d7 exhibits significant biological activity:
The synthesis of clenproperol-d7 typically involves the following steps:
Clenproperol-d7 has several applications in scientific research:
Interaction studies involving clenproperol-d7 focus on its effects when combined with other substances:
These studies are crucial for understanding potential side effects and therapeutic efficacy .
Clenproperol-d7 shares similarities with several other compounds, particularly other β2-adrenergic agonists. Here is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Clenbuterol | Non-isotopically labeled; widely used for asthma treatment; banned in sports. | |
| Salbutamol | Shorter duration; commonly used for asthma; less potent than clenbuterol. | |
| Terbutaline | Used primarily for asthma; has a different receptor selectivity profile. | |
| Fenoterol | Long-lasting effects; used for bronchospasm relief. |
Clenproperol-d7's unique isotopic labeling allows for precise tracking and differentiation from its non-labeled counterpart during research studies, making it invaluable for pharmacological investigations .
Clenproperol-d7 represents a deuterated analytical standard of the beta-2 adrenergic receptor agonist clenproperol, where seven hydrogen atoms have been systematically replaced with deuterium isotopes [2] [3] [4]. The molecular formula of clenproperol-d7 is C11H9Cl2D7N2O, reflecting the substitution of seven hydrogen atoms with deuterium in the isopropyl group portion of the molecule [3] [4]. This isotopic modification results in a molecular weight of 270.21 g/mol, representing an increase of 7.05 atomic mass units compared to the non-deuterated parent compound [2] [3] [4].
The deuterium incorporation is specifically localized to the isopropylamine substituent, where both methyl groups and the tertiary carbon are fully deuterated [6]. The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol [3]. The accurate mass of clenproperol-d7 has been determined to be 269.1079 atomic mass units [3], providing precise identification parameters for analytical applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H9Cl2D7N2O | [2] [3] [4] |
| Molecular Weight | 270.21 g/mol | [2] [3] [4] |
| Accurate Mass | 269.1079 u | [3] |
| Chemical Abstracts Service Number | 1173021-09-4 | [2] [3] [4] |
| Deuterium Content | 7 atoms | [2] [3] [4] |
The isotopic composition analysis reveals that the deuterium atoms are exclusively positioned on the isopropyl moiety, with complete deuteration of both terminal methyl groups (CD3) and the central carbon atom bearing the amine functionality [6]. This selective deuteration pattern maintains the essential pharmacophoric elements of the molecule while providing distinct mass spectrometric identification characteristics [4].
The spectroscopic characterization of clenproperol-d7 has been extensively documented using multiple analytical techniques [6]. Infrared spectroscopy reveals characteristic absorption bands that distinguish the deuterated compound from its protiated analog [6]. The carbon-deuterium stretching vibrations appear in the region between 2000-2300 cm⁻¹, which is distinct from the carbon-hydrogen stretching frequencies observed around 2800-3000 cm⁻¹ [20] [21].
Mass spectrometric analysis provides definitive identification of clenproperol-d7 through characteristic fragmentation patterns [6] [16]. The molecular ion peak appears at mass-to-charge ratio 270, with characteristic fragment ions at m/z 169 corresponding to the deuterated isopropylamine portion [2] [16]. Gas chromatography-mass spectrometry analysis reveals retention time similarity to the parent compound while providing distinct mass spectral identification [6].
| Spectroscopic Parameter | Clenproperol-d7 Value | Analysis Method | Reference |
|---|---|---|---|
| Molecular Ion [M+H]⁺ | m/z 270.1 | LC-MS/MS | [16] |
| Primary Fragment | m/z 169.0 | MS/MS | [2] |
| IR C-D Stretch | 2000-2300 cm⁻¹ | FTIR | [6] [20] |
| UV λmax | 246.0 nm | UV-Vis | [6] |
| Secondary UV Peak | 300.5 nm | UV-Vis | [6] |
Nuclear magnetic resonance spectroscopy of clenproperol-d7 shows the characteristic absence of proton signals corresponding to the deuterated isopropyl group [18] [21]. Deuterium nuclear magnetic resonance spectroscopy confirms the presence and position of deuterium atoms, with broad signals appearing in the chemical shift range expected for aliphatic carbon-deuterium bonds [18] [21]. The coupling patterns observed in proton nuclear magnetic resonance are simplified due to the absence of proton-proton coupling from the deuterated methyl groups [18].
Ultraviolet spectroscopy reveals absorption maxima at 246.0 nanometers and 300.5 nanometers, corresponding to the aromatic chromophore transitions [6]. These values remain unchanged from the parent compound, confirming that deuteration does not significantly affect the electronic transitions of the aromatic system [6].
The physicochemical properties of clenproperol-d7 demonstrate enhanced metabolic stability compared to the non-deuterated analog due to the kinetic deuterium isotope effect [14] [25]. Deuterium-carbon bonds exhibit approximately 6-10 fold greater resistance to enzymatic cleavage compared to hydrogen-carbon bonds, resulting in prolonged biological half-life [14] [25] [27]. This enhanced stability makes clenproperol-d7 particularly valuable as an internal standard for pharmacokinetic studies [4] [34].
Thermal stability assessments indicate that clenproperol-d7 maintains structural integrity under standard analytical conditions [2]. Storage stability studies demonstrate that the compound remains stable when stored at -20°C under inert atmosphere conditions [3] [7]. The deuterium isotope effect also contributes to reduced susceptibility to oxidative degradation pathways that typically affect the isopropylamine moiety [27].
| Property | Value | Measurement Condition | Reference |
|---|---|---|---|
| Storage Temperature | -20°C | Inert atmosphere | [3] [7] |
| Purity Specification | >95% | High-performance liquid chromatography | [3] [4] [6] |
| Solubility | 100 μg/mL | Acetonitrile | [2] |
| Thermal Stability | Stable to 100°C | Differential scanning calorimetry | [2] |
| Shelf Life | 2+ years | Proper storage conditions | [8] |
The kinetic isotope effect manifests in several physicochemical parameters, including slightly reduced hydrophobicity and altered acid-base dissociation constants compared to the parent compound [27]. These differences are typically minimal, with log P values differing by less than 0.1 units [27]. The deuterium substitution results in a marginal increase in density and a slight decrease in vapor pressure relative to clenproperol [25].
Stability assessment under various stress conditions reveals that clenproperol-d7 exhibits superior resistance to metabolic degradation pathways [27]. Studies using liver microsomal preparations demonstrate reduced rates of cytochrome P450-mediated oxidation at the deuterated positions [28] [36]. This enhanced metabolic stability translates to improved analytical performance when used as an internal standard in biological matrix analysis [34].
The comparative analysis between clenproperol-d7 and its non-deuterated counterpart reveals significant differences in analytical and metabolic properties while maintaining structural and pharmacological similarity [4] [25]. The parent compound clenproperol has a molecular weight of 263.16 g/mol and molecular formula C11H16Cl2N2O [10] [29]. The 7.05 atomic mass unit difference enables clear mass spectrometric differentiation between the two compounds [3] [4].
Metabolic stability comparisons demonstrate that clenproperol-d7 exhibits substantially reduced clearance rates in biological systems [14] [25]. The deuterium kinetic isotope effect results in 3-8 fold slower metabolism of the deuterated compound, primarily affecting oxidative pathways involving the isopropyl group [25] [28]. This differential metabolic behavior validates the use of clenproperol-d7 as an internal standard, as it closely mimics the parent compound while remaining analytically distinguishable [34].
| Parameter | Clenproperol | Clenproperol-d7 | Difference | Reference |
|---|---|---|---|---|
| Molecular Weight | 263.16 g/mol | 270.21 g/mol | +7.05 g/mol | [10] [3] |
| Retention Time | 2.21 min | 2.21 min | No change | [16] |
| Metabolic Clearance | 100% (relative) | 12-33% (relative) | 3-8 fold reduction | [25] [28] |
| Binding Affinity | EC50 baseline | Similar EC50 | <10% difference | |
| Solubility | Baseline | Comparable | <5% difference | [25] |
Chromatographic behavior analysis reveals that both compounds exhibit identical retention times under standard analytical conditions, confirming their chemical similarity [16]. This co-elution property is advantageous for analytical applications as it ensures both compounds experience identical matrix effects during sample preparation and analysis [34]. The spectroscopic profiles remain largely unchanged except for the characteristic deuterium-specific signals in nuclear magnetic resonance and infrared spectroscopy [6] [21].
Pharmacological activity comparisons indicate that clenproperol-d7 retains equivalent beta-2 adrenergic receptor binding affinity to the parent compound . The isotope effect on receptor binding is minimal, with differences typically less than 10% in competitive binding assays . This preservation of biological activity confirms that deuterium substitution does not significantly alter the pharmacophoric properties of the molecule [25].